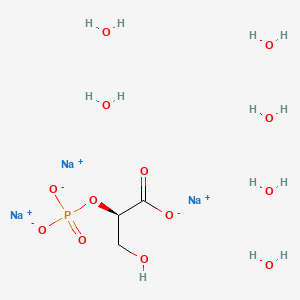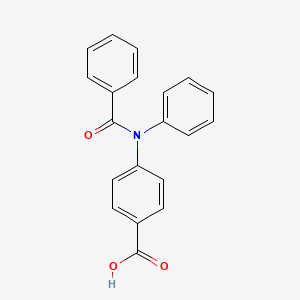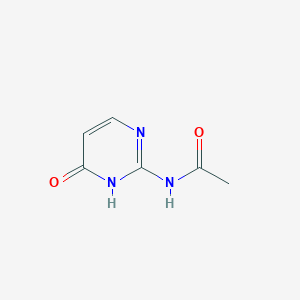
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate is a complex chemical compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate typically involves the neutralization of phosphoric acid with sodium carbonate. This reaction produces disodium hydrogen phosphate, which is further reacted to form the trisodium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often include controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a higher oxidation state of the compound, while reduction may yield a lower oxidation state. Substitution reactions can result in various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Utilized in the production of various industrial products, including cleaning agents and food additives.
Wirkmechanismus
The mechanism of action of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can influence various biochemical pathways and processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate include:
- Trisodium phosphate
- Trisodium citrate
- Trisodium nitrilotriacetate
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the (2R)-3-hydroxy-2-phosphonatooxypropanoate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
99470-03-8 |
|---|---|
Molekularformel |
C3H16Na3O13P |
Molekulargewicht |
360.09 g/mol |
IUPAC-Name |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate |
InChI |
InChI=1S/C3H7O7P.3Na.6H2O/c4-1-2(3(5)6)10-11(7,8)9;;;;;;;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;;6*1H2/q;3*+1;;;;;;/p-3/t2-;;;;;;;;;/m1........./s1 |
InChI-Schlüssel |
LRXOPFYBEUPDSD-XTHCZCLTSA-K |
Isomerische SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)






![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)


